![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a unique and complex organic compound that features a combination of glycine and a pyrimidinone derivative. This compound has captured the interest of scientists due to its distinctive structure and potential applications in various fields, including chemistry, biology, and medicine. It is known for its reactivity and involvement in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves the reaction of glycine with a pyrimidinone derivative. One common method includes:
Condensation Reaction: : Glycine is reacted with 2,4,6-trioxotetrahydropyrimidine under acidic or basic conditions to facilitate the formation of the desired compound.
Purification: : The product is then purified using crystallization or chromatographic techniques to ensure its purity.
Industrial Production Methods
Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient production of large quantities. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can occur in the presence of reducing agents such as sodium borohydride.
Substitution: : Substitution reactions can take place at the glycine or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Applications De Recherche Scientifique
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine has a wide range of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: : Applied in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine exerts its effects involves interaction with specific molecular targets. It can:
Bind to enzymes: : Modulating their activity and influencing biochemical pathways.
Interact with receptors: : Affecting cellular signaling and function.
Participate in metabolic pathways: : Acting as a substrate or inhibitor, thereby altering metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)acetamide
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)propanoic acid
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)butanoic acid
Uniqueness
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine stands out due to its unique combination of glycine and pyrimidinone moieties, which confer distinct reactivity and potential biological activity. Unlike its analogs, this compound shows a higher propensity for certain chemical reactions, making it particularly valuable in research and industrial applications.
Propriétés
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFFYIILVLZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
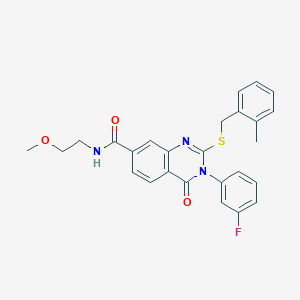

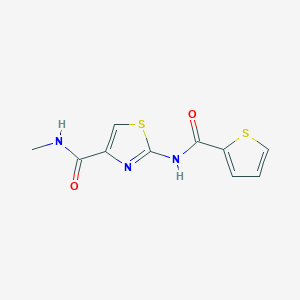
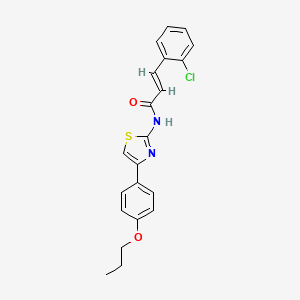
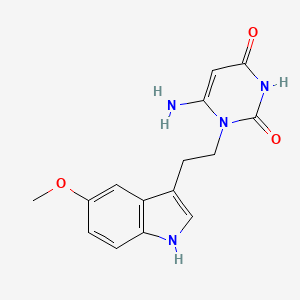
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2865190.png)
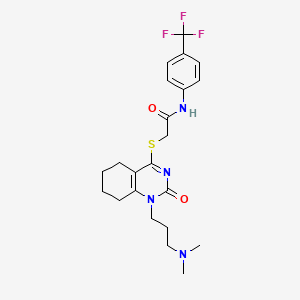
![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)
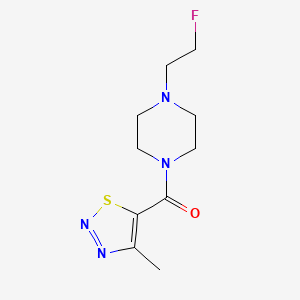
![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)
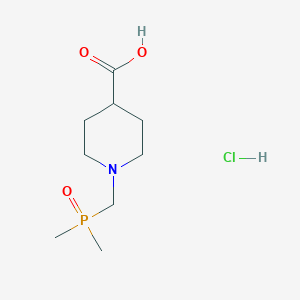
![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
